4-Dimethylaminotolan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dimethylaminotolan is an organic compound that belongs to the class of stilbenes. It is characterized by the presence of a dimethylamino group attached to the tolan structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminotolan typically involves the reaction of 4-dimethylaminobenzaldehyde with phenylacetylene. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Dimethylaminotolan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups into the aromatic rings.
Scientific Research Applications
4-Dimethylaminotolan has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism by which 4-Dimethylaminotolan exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to various biological molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
4-Dimethylaminotolan can be compared with other similar compounds such as:
4-Dimethylaminopyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
4-Dimethylaminophenol: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
Uniqueness
What sets this compound apart is its unique combination of the tolan structure with a dimethylamino group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it valuable in various fields, from chemistry and biology to medicine and industrial production. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C16H15N |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-phenylethynyl)aniline |
InChI |
InChI=1S/C16H15N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,1-2H3 |
InChI Key |
WBLCYYFORJVCJV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.